Ethyl 3-bromo-5-(trifluoromethyl)benzoate

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Ethyl 3-bromo-5-(trifluoromethyl)benzoate (CAS 1018473-24-9) is a halogenated aromatic ester with the molecular formula C₁₀H₈BrF₃O₂ and a molecular weight of 297.07 g/mol. The compound features a benzene ring substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 5-position, along with an ethyl ester functional group.

Molecular Formula C10H8BrF3O2
Molecular Weight 297.07
CAS No. 1018473-24-9
Cat. No. B3200578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-5-(trifluoromethyl)benzoate
CAS1018473-24-9
Molecular FormulaC10H8BrF3O2
Molecular Weight297.07
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F
InChIInChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3
InChIKeyPWFLIKVCIABLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Bromo-5-(trifluoromethyl)benzoate (CAS 1018473-24-9): Procurement-Ready Synthesis and Physicochemical Profile


Ethyl 3-bromo-5-(trifluoromethyl)benzoate (CAS 1018473-24-9) is a halogenated aromatic ester with the molecular formula C₁₀H₈BrF₃O₂ and a molecular weight of 297.07 g/mol . The compound features a benzene ring substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 5-position, along with an ethyl ester functional group. Predicted physicochemical properties include a boiling point of 266.9±40.0 °C and a density of 1.535±0.06 g/cm³ . The compound is commercially available with purity specifications typically NLT 98% [1].

Ethyl 3-Bromo-5-(trifluoromethyl)benzoate: Why Generic Substitution of Analogs Is Scientifically Unjustified


The substitution pattern of this compound—bromine at the 3-position and trifluoromethyl at the 5-position relative to the carboxylate group—creates a unique electronic environment that cannot be replicated by positional isomers or alternative halogenation patterns . The specific meta-arrangement of substituents establishes a distinctive reactivity profile in cross-coupling reactions due to the combined electron-withdrawing effects of both bromine and the trifluoromethyl group . Furthermore, the ethyl ester moiety provides a critical balance of lipophilicity (calculated LogP 3.64) and steric profile that differs fundamentally from methyl, benzyl, or acid analogs, affecting both synthetic utility in multi-step sequences and compound handling characteristics during procurement and storage .

Ethyl 3-Bromo-5-(trifluoromethyl)benzoate: Quantitative Differentiation Evidence Versus Closest Analogs


Ethyl 3-Bromo-5-(trifluoromethyl)benzoate vs. Methyl Ester: Quantified Lipophilicity Differentiation for Drug Design Applications

Ethyl 3-bromo-5-(trifluoromethyl)benzoate exhibits a calculated LogP of 3.64 , compared to the methyl ester analog (CAS 187331-46-0) which has a calculated LogP of 3.25 [1]. This difference of approximately 0.39 LogP units corresponds to a theoretical ~2.5-fold increase in octanol-water partition coefficient, reflecting enhanced lipophilicity that may influence membrane permeability and pharmacokinetic behavior in drug candidate development.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Ethyl 3-Bromo-5-(trifluoromethyl)benzoate vs. Benzyl Ester: Molecular Weight and Synthetic Handle Efficiency Comparison

The molecular weight of ethyl 3-bromo-5-(trifluoromethyl)benzoate is 297.07 g/mol , which is approximately 62 g/mol (17%) lower than that of the benzyl ester analog (molecular weight 359.14 g/mol) . This significant difference in molecular weight translates to higher atom economy in multi-step syntheses and reduced mass burden when the compound is used as a building block in large-scale reactions.

Organic Synthesis Building Block Selection Reaction Efficiency

Ethyl 3-Bromo-5-(trifluoromethyl)benzoate vs. Carboxylic Acid Precursor: Differentiated Synthetic Utility in Cross-Coupling Reactions

As an aryl bromide with an electron-withdrawing trifluoromethyl substituent in the meta position, the compound is structurally configured for participation in Suzuki-Miyaura and related palladium-catalyzed cross-coupling reactions [1]. The ethyl ester functionality remains intact under standard cross-coupling conditions, whereas the free carboxylic acid analog (CAS 328-67-6) would require protection-deprotection sequences or risk incompatibility with certain reaction conditions due to the acidic proton. The carboxylic acid has a melting point of 132.3-132.8 °C [2], while the ethyl ester is predicted to be a liquid or low-melting solid under ambient conditions based on its boiling point of 266.9±40.0 °C , indicating different physical handling requirements.

Palladium Catalysis Cross-Coupling Synthetic Methodology

Ethyl 3-Bromo-5-(trifluoromethyl)benzoate: Predicted Water Solubility Differentiation Versus Methyl Ester

The ethyl ester exhibits different predicted aqueous solubility characteristics compared to the methyl ester analog. The methyl ester has a predicted water solubility of 0.0445 mg/mL (ESOL Log S: -3.80) [1]. Based on the established correlation between ester chain length and aqueous solubility, the ethyl ester is expected to show further reduced aqueous solubility proportional to its increased LogP of 3.64 compared to the methyl ester's 3.25 . This solubility differentiation may impact compound handling in aqueous reaction media and biological assay conditions.

Physicochemical Properties Formulation Science Preclinical Development

Ethyl 3-Bromo-5-(trifluoromethyl)benzoate: Evidence-Based Application Scenarios for Scientific Procurement


Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The bromine atom at the 3-position serves as an electrophilic handle for site-selective Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling the construction of trifluoromethyl-substituted biaryl scaffolds. The ethyl ester functionality remains intact under standard coupling conditions, eliminating the need for protection-deprotection steps required when using the free carboxylic acid analog [1]. This compound is specifically suited for generating ester-containing biaryl intermediates for medicinal chemistry programs.

Medicinal Chemistry Building Block for Lipophilicity-Optimized Lead Compounds

The calculated LogP of 3.64 provides a quantitatively defined lipophilicity value that distinguishes this compound from the methyl ester analog (LogP 3.25) [1] . This ~0.39 LogP unit difference makes the ethyl ester a strategically advantageous choice when drug discovery programs require a specific lipophilicity window for optimizing membrane permeability and metabolic stability. The trifluoromethyl group further enhances metabolic stability and binding affinity characteristics in lead optimization campaigns [2].

Atom-Economical Synthesis of Trifluoromethylated Aromatic Esters

With a molecular weight of 297.07 g/mol—approximately 17% lower than the benzyl ester analog [1] —this compound offers superior atom economy when used as a building block in multi-step synthetic sequences. Procurement of the ethyl ester variant over the benzyl ester reduces the mass of starting material required per mole of product, translating to improved cost-efficiency in scale-up operations and reduced waste generation in process chemistry applications.

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